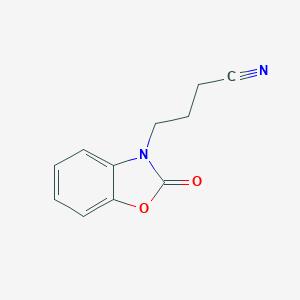![molecular formula C24H24N2O6 B317228 PROPAN-2-YL 4-[(4Z)-4-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B317228.png)
PROPAN-2-YL 4-[(4Z)-4-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-{4-[4-(acetyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a benzylidene group, and an ester functional group, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-[(4Z)-4-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE typically involves multiple steps, including the formation of the pyrazole ring and the esterification process. One common method involves the condensation of 4-(acetyloxy)-3-methoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions to form the intermediate compound. This intermediate is then esterified with isopropyl alcohol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-{4-[4-(acetyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzylidene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Isopropyl 4-{4-[4-(acetyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of PROPAN-2-YL 4-[(4Z)-4-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Isopropyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Isopropyl 4-{4-[4-(acetyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate is unique due to its specific structural features, such as the combination of a pyrazole ring and a benzylidene group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C24H24N2O6 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
propan-2-yl 4-[(4Z)-4-[(4-acetyloxy-3-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C24H24N2O6/c1-14(2)31-24(29)18-7-9-19(10-8-18)26-23(28)20(15(3)25-26)12-17-6-11-21(32-16(4)27)22(13-17)30-5/h6-14H,1-5H3/b20-12- |
Clave InChI |
ALLMKAGDJGBGPI-NDENLUEZSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC(=O)C)OC)C3=CC=C(C=C3)C(=O)OC(C)C |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC=C(C=C3)C(=O)OC(C)C |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC(=O)C)OC)C3=CC=C(C=C3)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-{[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B317146.png)
![3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B317147.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B317148.png)
![5-Chloro-2-(5-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B317149.png)
![3-[1-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B317150.png)
![3-[1-(3-chloro-2-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B317151.png)
![N-(3-bromophenyl)-2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B317154.png)

![ethyl 4-[({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B317161.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B317162.png)
![5-(3-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B317164.png)
![5-{[5-(3-Chloro-2-methylphenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B317165.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B317168.png)
![N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B317170.png)
